5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole with a suitable pyrrolidine derivative. One common method includes the use of 1-methylpyrrolidine-2-carboxaldehyde as a starting material, which undergoes a condensation reaction with 5-methyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 1-Methyl-2-pyrrolidinone
- ®-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Uniqueness
5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-methyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-8-6-10(11)12-14(8)7-9-4-3-5-13(9)2/h6,9H,3-5,7H2,1-2H3,(H2,11,12) |
InChI Key |
ZOIWAPNLCKABIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2C)N |
Origin of Product |
United States |
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